4-amino-2-cyclopropyl-2,3-dihydropyridazin-3-one hydrochloride
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Overview
Description
This compound is characterized by its unique structure, which includes a cyclopropyl group and a pyridazinone core, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-cyclopropyl-2,3-dihydropyridazin-3-one hydrochloride typically involves the following steps:
Formation of Pyridazinone Core: This step involves the construction of the pyridazinone ring, which can be synthesized through various cyclization reactions. One common method is the reaction of hydrazine derivatives with diketones or ketoesters.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-cyclopropyl-2,3-dihydropyridazin-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated precursors and nucleophiles like amines, alcohols, and thiols are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-amino-2-cyclopropyl-2,3-dihydropyridazin-3-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Potential pharmacological applications include its use as a lead compound in drug discovery, particularly for conditions involving the central nervous system or cardiovascular system.
Industry: It may be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-amino-2-cyclopropyl-2,3-dihydropyridazin-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-2,3-dihydropyridazin-3-one: Lacks the amino group, which may result in different chemical and biological properties.
4-amino-2,3-dihydropyridazin-3-one: Lacks the cyclopropyl group, potentially affecting its stability and reactivity.
4-amino-2-cyclopropylpyridazin-3-one: Similar structure but without the dihydro component, which may influence its pharmacokinetics and dynamics.
Uniqueness
4-amino-2-cyclopropyl-2,3-dihydropyridazin-3-one hydrochloride is unique due to the presence of both the cyclopropyl group and the amino group on the pyridazinone core. This combination of structural features can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2567497-19-0 |
---|---|
Molecular Formula |
C7H10ClN3O |
Molecular Weight |
187.6 |
Purity |
95 |
Origin of Product |
United States |
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